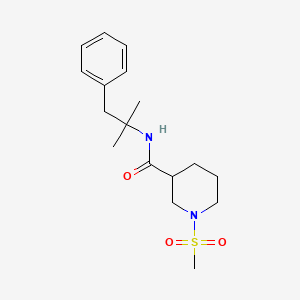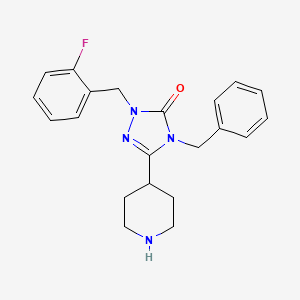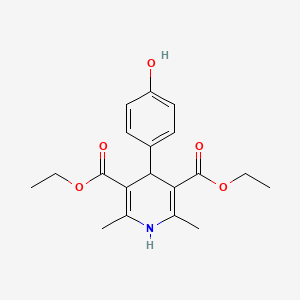
N-(1,1-dimethyl-2-phenylethyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dimethyl-2-phenylethyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, commonly referred to as DMPX, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating cellular signaling pathways.
作用機序
DMPX acts as a competitive antagonist of the adenosine A1 receptor, binding to the receptor and preventing the activation of downstream signaling pathways. Adenosine A1 receptors are widely distributed throughout the body, including the brain, heart, and kidneys. The activation of these receptors leads to a decrease in cAMP levels and the inhibition of various ion channels, resulting in a decrease in neuronal activity, vasodilation, and other physiological effects. DMPX blocks the activation of adenosine A1 receptors, leading to an increase in cAMP levels and the activation of downstream signaling pathways.
Biochemical and Physiological Effects
DMPX has been shown to have a wide range of biochemical and physiological effects. In the brain, DMPX has been shown to increase neuronal activity and enhance memory consolidation. In the cardiovascular system, DMPX has been shown to increase blood pressure and coronary blood flow. DMPX has also been shown to have effects on metabolism, including the regulation of glucose and lipid metabolism.
実験室実験の利点と制限
DMPX is a potent and selective antagonist of the adenosine A1 receptor, making it a valuable tool for investigating the role of these receptors in various physiological and biochemical processes. Its high purity and reliability make it a popular choice for scientific research. However, DMPX has limitations in terms of its selectivity, as it can also bind to other receptors, including adenosine A2A and A2B receptors. This can complicate the interpretation of experimental results and require additional controls to ensure specificity.
将来の方向性
There are several future directions for the use of DMPX in scientific research. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. DMPX has been shown to enhance memory consolidation and improve cognitive function, making it a potential therapeutic target for these conditions. Another area of interest is the role of adenosine A1 receptors in the regulation of metabolism, including the regulation of glucose and lipid metabolism. DMPX has been shown to modulate these processes, making it a potential target for the treatment of metabolic disorders, such as diabetes and obesity. Overall, DMPX is a valuable tool for investigating the role of adenosine A1 receptors in various physiological and biochemical processes, and its use in scientific research is likely to continue to expand in the future.
合成法
DMPX can be synthesized using a multistep process that involves the reaction of piperidine with 2-phenylethylamine, followed by the introduction of a methylsulfonyl group and a carboxamide group. The final product is obtained through purification and isolation steps. The synthesis of DMPX has been optimized to produce high yields and purity, making it a reliable compound for scientific research.
科学的研究の応用
DMPX has been used extensively in scientific research as an adenosine A1 receptor antagonist. It has been shown to modulate various physiological and biochemical processes, including neuronal activity, cardiovascular function, and metabolism. DMPX has been used in studies investigating the role of adenosine A1 receptors in sleep regulation, memory consolidation, and pain perception. It has also been used to study the effects of adenosine A1 receptor antagonism on cardiovascular function, including blood pressure regulation and coronary blood flow.
特性
IUPAC Name |
N-(2-methyl-1-phenylpropan-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-17(2,12-14-8-5-4-6-9-14)18-16(20)15-10-7-11-19(13-15)23(3,21)22/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLDERBSCPUDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-allyl-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5417907.png)


![3-[(2-hydroxyphenyl)amino]-1-(4-pyridinyl)-2-penten-1-one](/img/structure/B5417925.png)

![1-[(3,4-difluorophenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5417946.png)
![ethyl 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5417953.png)

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5417973.png)

![N-(4-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5417982.png)
![3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B5417998.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5418007.png)
![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5418013.png)